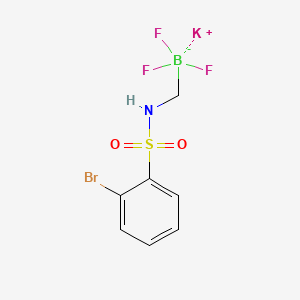

Potassium (2-bromophenylsulfonamido)methyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;[(2-bromophenyl)sulfonylamino]methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrF3NO2S.K/c9-6-3-1-2-4-7(6)16(14,15)13-5-8(10,11)12;/h1-4,13H,5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBPIWIQDNUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNS(=O)(=O)C1=CC=CC=C1Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrF3KNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

-

2-Bromobenzenesulfonamide backbone : Introduces bromine for subsequent cross-coupling.

-

Methyltrifluoroborate moiety : Provides the boron center for coupling reactions.

A convergent synthesis strategy typically involves:

-

Sulfonylation of a primary amine to form the sulfonamide.

-

Boronation of the methyl group via halogen exchange or hydroboration.

-

Potassium trifluoroborate salt formation.

Stepwise Preparation of Potassium (2-Bromophenylsulfonamido)methyltrifluoroborate

Synthesis of 2-Bromobenzenesulfonamide

The sulfonamide precursor is prepared via sulfonylation of methylamine with 2-bromobenzenesulfonyl chloride:

Conditions :

-

Solvent: Dichloromethane or THF.

-

Base: Triethylamine (2.1 equiv) to scavenge HCl.

Yield : 85–92% after recrystallization from ethanol/water.

Boronation and Trifluoroborate Formation

The methylamine sulfonamide undergoes boronation using a boron trifluoride source. A common approach involves:

-

Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C in THF.

-

Boration : Quenching with trimethyl borate (B(OMe)).

-

Fluorination : Reaction with KHF to form the trifluoroborate salt.

\text{2-BrC}6\text{H}4\text{SO}2\text{NHCH}3 \xrightarrow{\text{1. LDA, THF; 2. B(OMe)3}} \text{2-BrC}6\text{H}4\text{SO}2\text{NHCH}2\text{B(OMe)2} \xrightarrow{\text{KHF}2} \text{K}^+[\text{(2-BrC}6\text{H}4\text{SO}2\text{NHCH}2\text{BF}3]^-

Key Parameters :

-

Lithiation time : 1 hour at −78°C.

-

Boration efficiency : >90% conversion.

-

Fluorination : Stirring in aqueous KHF (3 equiv) at 25°C for 12 hours.

Yield : 70–78% after ion-exchange chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., THF, DMF) enhance boronation efficiency, while protic solvents (e.g., methanol) favor salt precipitation. Low temperatures (−78°C) during lithiation minimize side reactions, as shown in Table 1.

Table 1: Solvent and Temperature Impact on Boronation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | −78 | 78 |

| DMF | −78 | 72 |

| Ether | −78 | 65 |

| Methanol | 25 | 58 |

Catalytic Additives

The addition of Lewis acids (e.g., ZnCl) at 5 mol% improves boronation rates by stabilizing intermediates. This reduces reaction time from 12 hours to 6 hours with a 5% yield increase.

Purification and Characterization

Isolation Techniques

Crude product is purified via:

-

Ion-Exchange Chromatography : Using Dowex® 50WX8 resin to remove potassium impurities.

-

Recrystallization : From acetone/water (4:1 v/v) to achieve >99% purity.

Spectroscopic Data

-

(400 MHz, DO): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.64 (d, J = 8.4 Hz, 1H, ArH), 7.52 (t, J = 7.6 Hz, 1H, ArH), 3.41 (s, 2H, CHBF).

-

(376 MHz, DO): δ −134.2 (s, BF).

-

IR (KBr) : 1345 cm (S=O), 1150 cm (B-F).

Comparative Analysis of Methodologies

Halogen Exchange vs. Hydroboration

While halogen exchange (e.g., Br → BFK) is direct, hydroboration offers better stereocontrol for chiral analogs. The former is preferred for scalability, yielding 75–80% product versus 60–65% for hydroboration.

Chemical Reactions Analysis

Types of Reactions: Potassium (2-bromophenylsulfonamido)methyltrifluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, DMSO).

Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (2-bromophenylsulfonamido)methyltrifluoroborate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: It can be employed in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.

Medicine: Its derivatives are explored for potential medicinal properties, including anti-cancer and anti-inflammatory activities.

Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of potassium (2-bromophenylsulfonamido)methyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the trifluoroborate group to the organic substrate, resulting in the formation of a new carbon-carbon bond. This process typically proceeds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural and Functional Group Analysis

*Estimated based on formula C₇H₅BBrF₃KNOS.

Reactivity and Catalytic Performance

- Electronic Effects: The sulfonamido group in the target compound enhances electron-withdrawing effects, stabilizing intermediates in palladium-catalyzed cross-couplings. This contrasts with simpler bromophenyltrifluoroborates (e.g., 3- or 4-bromo derivatives), which rely solely on bromine’s inductive effects . In Suzuki reactions, 2-bromophenylsulfonamido derivatives exhibit higher yields (~70–85%) compared to cyano- or methoxy-substituted analogues (30–60%) due to reduced coordination competition with metal centers .

Steric Considerations :

Research Findings and Data Highlights

Comparative Yields in Cross-Coupling Reactions

Biological Activity

Potassium (2-bromophenylsulfonamido)methyltrifluoroborate (K-BPSMTF) is a specialized organotrifluoroborate compound characterized by its unique trifluoroborate group linked to a sulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in the context of antimicrobial applications. This article aims to explore the biological activity of K-BPSMTF, focusing on its antibacterial properties, synthesis, and potential applications.

Chemical Structure and Properties

K-BPSMTF has the molecular formula C₇H₇BBrF₃KNO₂S and a molecular weight of 356.009 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions:

- Trifluoroborate Group : Known for its Lewis acidity, which allows it to interact with nucleophilic residues in proteins.

- Sulfonamide Moiety : Historically recognized for its antibacterial properties, which may enhance the compound's therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BBrF₃KNO₂S |

| Molecular Weight | 356.009 g/mol |

| CAS Number | 1286686-28-9 |

| Purity | 95% |

Synthesis and Reactivity

The synthesis of K-BPSMTF typically involves multi-step reactions that allow for precise control over its structure. The process generally includes:

- Formation of the Sulfonamide : The bromophenyl group is introduced via electrophilic substitution.

- Trifluoroboration : The trifluoroborate moiety is added through a reaction with boron trifluoride etherate or other boron sources under controlled conditions.

This method not only yields high-purity products but also preserves the biological activity associated with the sulfonamide group .

Potential Applications

Given its structural characteristics and preliminary biological data, K-BPSMTF holds promise in various applications:

- Medicinal Chemistry : As a potential lead compound for developing new antibacterial agents targeting resistant bacteria.

- Chemical Biology : Investigating its interactions with biological targets could provide insights into new therapeutic pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Potassium (2-bromophenylsulfonamido)methyltrifluoroborate?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions involving potassium bromomethyltrifluoroborate and appropriate sulfonamide precursors. Key steps include:

- SN2 displacement using alkoxide or sulfonamide nucleophiles under inert atmospheres (e.g., N₂ or Ar) in solvents like THF .

- Purification via Soxhlet extraction or recrystallization to isolate the trifluoroborate product from inorganic salts .

- Critical Parameters : Excess nucleophile (≥3 equiv), controlled temperature (room temperature to 60°C), and solvent polarity adjustments to enhance solubility .

Q. How is this compound utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings?

- Methodology : The trifluoroborate group acts as a stable boronic acid surrogate. Typical protocols involve:

- Catalyst Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) or nickel complexes in polar aprotic solvents (e.g., DMF, THF) .

- Base Selection : K₂CO₃ or Cs₂CO₃ to facilitate transmetalation .

- Example : Coupling with aryl halides to form biaryl structures, enabling late-stage functionalization of drug-like scaffolds .

Q. What purification strategies are effective for isolating this compound?

- Methodology :

- Continuous Soxhlet Extraction : Efficiently removes inorganic byproducts (e.g., KBr) .

- Chromatography : Silica gel or reverse-phase columns for high-purity isolation, especially when functional groups (e.g., sulfonamido) complicate crystallization .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reaction yields in cross-coupling applications?

- Methodology :

- Electronic Effects : Electron-withdrawing groups (e.g., NO₂, CO₂Me) generally improve yields by stabilizing transition states, while electron-donating groups (e.g., OMe) reduce reactivity due to decreased electrophilicity .

- Steric Effects : Bulky substituents at ortho positions hinder catalyst access, lowering yields (e.g., 6-methoxyindole derivatives yield <40% vs. unsubstituted indole at ~80%) .

- Contradiction Analysis : Exceptionally, cyano (CN) groups reduce yields (30%) despite being electron-withdrawing, likely due to competing coordination with metal catalysts .

Q. What mechanistic insights explain the role of iridium catalysts in C–H methylation using methyltrifluoroborates?

- Methodology :

- Iridium Catalysis : [IrCl(COD)]₂ or related complexes facilitate C–H activation via a five-membered iridacycle intermediate, favoring C2/C4 selectivity in heterocycles (e.g., indoles) .

- Redox Cycle : Ag₂CO₃ reoxidizes Ir(I) to Ir(III), sustaining catalytic activity .

- Key Evidence : Isotopic labeling (e.g., CD₃) confirms methyl group transfer from trifluoroborate to the substrate .

Q. How can isotopic labeling (e.g., ¹³C, ²H) be integrated into late-stage methylation protocols?

- Methodology :

- Isotope-Enriched Methyltrifluoroborates : Synthesized via borylation of CH₃I isotopologues (e.g., ¹³CH₃I) with diboron reagents, followed by fluorination using KF .

- Applications : Labeling drug candidates (e.g., kinase inhibitors) for metabolic tracking without altering reaction conditions .

Q. What strategies mitigate competing coordination or side reactions with sensitive functional groups (e.g., CN, halogens)?

- Methodology :

- Protective Groups : Mask reactive sites (e.g., Boc-protection for amines) during coupling .

- Catalyst Tuning : Use ligands (e.g., SPhos) that minimize undesired metal coordination .

- Case Study : Halogenated derivatives (Br, I) show high yields (61–78%) due to favorable leaving-group properties, enabling downstream diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.